molecular formula C4H2F4 B12085970 1,1,4,4-Tetrafluoro-1,3-butadiene CAS No. 407-70-5

1,1,4,4-Tetrafluoro-1,3-butadiene

Katalognummer: B12085970
CAS-Nummer: 407-70-5
Molekulargewicht: 126.05 g/mol
InChI-Schlüssel: KDKGPLZMKATCHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,4,4-Tetrafluoro-1,3-butadiene is an organic compound with the molecular formula C₄H₂F₄ and a molecular weight of 126.0523 g/mol It is a fluorinated derivative of butadiene, characterized by the presence of four fluorine atoms at the 1 and 4 positions of the butadiene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetrafluoro-1,3-butadiene can be synthesized through several methods. One common approach involves the reaction of acetylene with tetrafluoroethylene under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. The process can be represented by the following reaction:

C2H2+C2F4C4H2F4\text{C}_2\text{H}_2 + \text{C}_2\text{F}_4 \rightarrow \text{C}_4\text{H}_2\text{F}_4 C2​H2​+C2​F4​→C4​H2​F4​

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Fractional distillation is often employed to separate the product from unreacted starting materials and by-products .

Wirkmechanismus

The mechanism of action of 1,1,4,4-tetrafluoro-1,3-butadiene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved in its reactions are influenced by the electronic effects of the fluorine atoms, which can stabilize transition states and intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,4,4-Tetrafluoro-1,3-butadiene is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it valuable for applications requiring robust and reactive fluorinated compounds .

Eigenschaften

CAS-Nummer

407-70-5

Molekularformel

C4H2F4

Molekulargewicht

126.05 g/mol

IUPAC-Name

1,1,4,4-tetrafluorobuta-1,3-diene

InChI

InChI=1S/C4H2F4/c5-3(6)1-2-4(7)8/h1-2H

InChI-Schlüssel

KDKGPLZMKATCHY-UHFFFAOYSA-N

Kanonische SMILES

C(=C(F)F)C=C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.